molecular formula C20H30N2O6 B13397574 Boc-Lys(Z)-OMe

Boc-Lys(Z)-OMe

Cat. No.: B13397574
M. Wt: 394.5 g/mol
InChI Key: PUJVYJATJHQXRX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Boc-Lys(Z)-OMe, also known as Nα-tert-Butyloxycarbonyl-Nε-benzyloxycarbonyl-L-lysine methyl ester, is a derivative of the amino acid lysine. This compound is commonly used in peptide synthesis and serves as a protected form of lysine, where the amino groups are protected by tert-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Z) groups, and the carboxyl group is esterified with methanol.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Boc-Lys(Z)-OMe typically involves the protection of the amino groups of lysine. The process begins with the protection of the α-amino group using tert-butyloxycarbonyl (Boc) anhydride in the presence of a base such as sodium bicarbonate. The ε-amino group is then protected using benzyloxycarbonyl chloride (Z-Cl) in the presence of a base like triethylamine. Finally, the carboxyl group is esterified using methanol and a catalyst such as sulfuric acid .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure efficient and high-yield production. The reaction conditions are optimized to minimize side reactions and maximize the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Boc-Lys(Z)-OMe undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Deprotection: TFA for Boc removal, hydrogenation for Z removal.

    Substitution: Various nucleophiles under basic conditions.

    Hydrolysis: Aqueous base or acid.

Major Products Formed

    Deprotection: Yields free lysine.

    Substitution: Yields substituted lysine derivatives.

    Hydrolysis: Yields Boc-Lys(Z)-OH.

Scientific Research Applications

Boc-Lys(Z)-OMe is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:

Mechanism of Action

The mechanism of action of Boc-Lys(Z)-OMe primarily involves its role as a protected lysine derivative. The protecting groups (Boc and Z) prevent unwanted side reactions during peptide synthesis. Upon deprotection, the free lysine can participate in various biochemical processes, including protein synthesis and enzyme catalysis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its dual protection strategy, which provides stability and prevents side reactions during peptide synthesis. The combination of Boc and Z groups offers selective deprotection options, making it versatile for various synthetic applications .

Properties

IUPAC Name

methyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]-6-(phenylmethoxycarbonylamino)hexanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30N2O6/c1-20(2,3)28-19(25)22-16(17(23)26-4)12-8-9-13-21-18(24)27-14-15-10-6-5-7-11-15/h5-7,10-11,16H,8-9,12-14H2,1-4H3,(H,21,24)(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUJVYJATJHQXRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CCCCNC(=O)OCC1=CC=CC=C1)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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